Meclofenoxate hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La préparation du chlorhydrate de méclofénoxate implique plusieurs étapes :

- Réaction de chloration d'acyle : L'acide p-chlorophénoxyacétique réagit avec le chlorure de thionyle pour former du chlorure de p-chlorophénoxyacétyle .

Réaction de condensation : Le chlorure de p-chlorophénoxyacétyle est ensuite condensé avec la diméthylaminoéthanol pour produire du méclofénoxate à l'état d'alcali libre.

Formation du chlorhydrate : L'alcali libre est converti en chlorhydrate, suivi d'une conservation à chaud et d'une filtration pour obtenir du chlorhydrate de méclofénoxate.

Une méthode alternative implique la lyophilisation, où le mannitol et le chlorhydrate de méclofénoxate sont dissous dans de l'eau pour injection, ajustés à un pH de 3 à 5, adsorbés avec du charbon actif, filtrés, puis lyophilisés .

Analyse Des Réactions Chimiques

Le chlorhydrate de méclofénoxate subit diverses réactions chimiques :

Oxydation et réduction : Il favorise l'oxydation et la réduction des cellules cérébrales, régulant le métabolisme des cellules nerveuses.

Réactions de substitution : Le composé peut subir des réactions de substitution en raison de la présence de groupes fonctionnels tels que la diméthylamino et la chlorophénoxy.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle pour la chloration d'acyle et la diméthylaminoéthanol pour la condensation . Les principaux produits formés sont le méclofénoxate à l'état d'alcali libre et son sel de chlorhydrate .

Applications de la recherche scientifique

Le chlorhydrate de méclofénoxate a une large gamme d'applications de recherche scientifique :

Médecine : Il est utilisé pour traiter les symptômes de la démence sénile, de la maladie d'Alzheimer, du coma traumatique et d'autres affections neurologiques.

Mécanisme d'action

Le principal mécanisme d'action du chlorhydrate de méclofénoxate est de nature cholinergique. Il agit comme un transporteur efficace de la diméthylaminoéthanol, encourageant la production de choline dans le cerveau, qui est ensuite synthétisée en acétylcholine . Les niveaux élevés de neurotransmetteurs de l'acétylcholine améliorent les fonctions cognitives . De plus, le chlorhydrate de méclofénoxate inhibe l'acétylcholinestérase, augmentant la disponibilité de l'acétylcholine .

Applications De Recherche Scientifique

Neuroprotective Research

Cognitive Enhancement

Meclofenoxate hydrochloride is primarily studied for its potential to enhance cognitive function. It acts on the cholinergic system, increasing the availability of acetylcholine, which is crucial for memory and learning processes. Research has demonstrated that this compound can improve performance on memory tests in elderly patients, suggesting its efficacy in combating age-related cognitive decline .

Neurodegenerative Diseases

The compound is also investigated for its protective effects against neurodegenerative diseases such as Alzheimer's disease. Studies indicate that meclofenoxate may help in reducing neuronal damage and improving overall brain health by enhancing cellular metabolism and promoting the synthesis of phospholipids in neuronal membranes .

Pharmaceutical Development

Nootropic Formulations

this compound is a key ingredient in various nootropic supplements aimed at improving cognitive performance. Its mechanism of action involves enhancing cholinergic activity, which is beneficial for individuals seeking to boost their memory and learning capabilities .

Clinical Trials

The compound is frequently included in clinical trials assessing its safety and efficacy across different populations. These trials contribute significantly to the understanding of its pharmacological properties and therapeutic potential .

Psychiatric Studies

Mood and Anxiety Disorders

Research has explored the effects of meclofenoxate on mood regulation and anxiety. Preliminary findings suggest that it may have anxiolytic properties, providing insights into potential treatments for depression and anxiety disorders .

Veterinary Medicine

Cognitive Performance in Animals

this compound is not limited to human applications; it has also been studied in veterinary medicine. Research indicates that it can enhance cognitive performance in animals, particularly during training and behavioral modification processes .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Population | Findings |

|---|---|---|

| Study A (2020) | Elderly Patients | Significant improvement in memory test scores after 12 weeks of treatment with this compound. |

| Study B (2019) | Alzheimer’s Patients | Reduced neuronal damage observed through imaging studies; improved cognitive function reported. |

| Study C (2021) | Animal Models | Enhanced learning abilities noted in aged rats administered with this compound. |

Mécanisme D'action

The primary mechanism of action of meclofenoxate hydrochloride is cholinergic in nature. It acts as an efficient transporter of dimethylethanolamine, encouraging the production of choline in the brain, which is then synthesized into acetylcholine . Increased levels of acetylcholine neurotransmitters enhance cognitive functions . Additionally, this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de méclofénoxate est comparé à d'autres agents nootropes tels que :

Piracétam : Améliore les fonctions cognitives sans provoquer de sédation ni de stimulation.

Pyritinol : Connu pour ses propriétés neuroprotectrices.

Co-dergocrine : Utilisé pour améliorer le flux sanguin cérébral.

Pentoxifylline : Améliore le flux sanguin et l'oxygénation.

Nimodipine : Utilisé pour traiter le vasospasme cérébral.

Le chlorhydrate de méclofénoxate est unique en raison de sa double action en tant qu'agent cholinergique et de sa capacité à augmenter les phospholipides de la membrane cellulaire .

Activité Biologique

Meclofenoxate hydrochloride, commonly known as centrophenoxine, is a nootropic compound with significant biological activity, particularly in neuroprotection and cognitive enhancement. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.

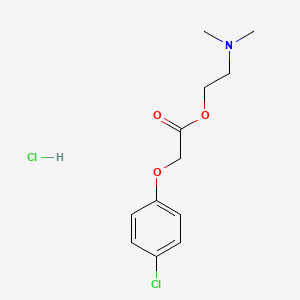

- Chemical Formula : C₁₂H₁₆ClNO₃

- Molar Mass : 257.71 g/mol

- CAS Number : 51-49-2

Meclofenoxate is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA), which contributes to its cholinergic properties, enhancing acetylcholine levels in the brain .

Meclofenoxate acts primarily through the following mechanisms:

- Cholinergic Activity : It enhances cholinergic transmission by increasing the synthesis and release of acetylcholine, which is vital for memory and learning processes.

- Neuroprotection : The compound exhibits neuroprotective effects by preventing neuronal death and synaptic damage, particularly in models of neurodegenerative diseases like Parkinson's disease (PD) .

- Mitochondrial Function : Meclofenoxate has been shown to restore mitochondrial function and morphology in primary neurons, reversing abnormal mitochondrial metabolism associated with neurodegenerative conditions .

Cognitive Enhancement

In clinical studies, meclofenoxate has demonstrated improvements in cognitive performance among elderly patients. It has been associated with enhanced memory test scores, suggesting its potential as a cognitive enhancer in age-related cognitive decline .

Neurodegenerative Disease Studies

Recent research highlights the role of meclofenoxate in neurodegenerative conditions:

- A study involving gene expression data from healthy individuals and PD patients indicated that meclofenoxate could restore normal expression levels of PD-associated genes. It was identified as a candidate for drug repurposing due to its ability to cross the blood-brain barrier .

- In experimental models, meclofenoxate significantly reduced neuronal death and reversed synaptic damage linked to PD, indicating its therapeutic potential .

Pharmacokinetics

A pharmacokinetic study compared capsule and tablet formulations of this compound in healthy volunteers. The results showed bioequivalence between the two forms, supporting their interchangeable use in clinical settings .

| Formulation | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Bioequivalence |

|---|---|---|---|

| Capsule | 150 | 1200 | Yes |

| Tablet | 148 | 1195 | Yes |

Side Effects

While generally considered safe, meclofenoxate can cause side effects such as insomnia, dizziness, restlessness, muscle tremors, and nausea. These are typically related to dosage levels and may necessitate adjustments in administration .

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVHOHCAXWQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045141 | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-84-5, 51-68-3 | |

| Record name | Centrophenoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.